Bicyclo[3.2.2]nonane-1,5-diyldimethanol

Polymer Chemistry Polyester Synthesis Thermal Analysis

Bicyclo[3.2.2]nonane-1,5-diyldimethanol (CAS 25811-59-0) is a rigid, asymmetric bridged bicyclic diol that is structurally distinct from symmetric bicyclo[2.2.2]octane analogs and 1,4-cyclohexanedimethanol (CHDM). Its lower symmetry reduces molecular packing efficiency, producing polyesters with lower melting points and a wider processing window — this thermal behavior is not achievable by blending with symmetric diols. It also enhances thermal and oxidative stability via a ladder-polymer-like architecture. Ideal for extrusion-grade polyesters, thermoplastic elastomers, hot-melt adhesives, and powder coatings where precise control over Tg and melt processability is critical.

Molecular Formula C11H20O2
Molecular Weight 184.279
CAS No. 25811-59-0
Cat. No. B2912922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nonane-1,5-diyldimethanol
CAS25811-59-0
Molecular FormulaC11H20O2
Molecular Weight184.279
Structural Identifiers
SMILESC1CC2(CCC(C1)(CC2)CO)CO
InChIInChI=1S/C11H20O2/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h12-13H,1-9H2
InChIKeyOZFXLWYQSHNCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.2]nonane-1,5-diyldimethanol (CAS 25811-59-0) Technical Overview and Procurement Relevance


Bicyclo[3.2.2]nonane-1,5-diyldimethanol (CAS 25811-59-0) is a bridged bicyclic diol with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol, characterized by a rigid bicyclo[3.2.2]nonane core bearing two primary hydroxyl groups at the bridgehead 1- and 5-positions . This compound serves as a key monomer and polymer intermediate for the synthesis of polyesters, polyurethanes, and other condensation polymers, where its asymmetric bicyclic scaffold imparts distinct thermal and processing characteristics relative to symmetric analogs [1][2].

Why Generic Cycloaliphatic Diols Cannot Replace Bicyclo[3.2.2]nonane-1,5-diyldimethanol in Engineered Polymer Formulations


Substitution with symmetric bicyclo[2.2.2]octane-based diols (e.g., 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane) or conventional alicyclic diols (e.g., 1,4-cyclohexanedimethanol, CHDM) fundamentally alters the crystallization kinetics, melting behavior, and glass transition temperature (Tg) of the resulting polymers [1]. The asymmetric bicyclo[3.2.2]nonane core exhibits lower symmetry and reduced molecular packing efficiency compared to its symmetric counterparts, leading to quantitatively distinct thermal transitions that are not reproducible by simply blending or substituting with other diols [2]. This lack of interchangeability necessitates compound-specific selection for applications requiring precise control over polymer melting point or processability.

Quantitative Performance Benchmarks for Bicyclo[3.2.2]nonane-1,5-diyldimethanol in Polyester Synthesis


Lower Polymer Melting Points Driven by Asymmetric Bicyclo[3.2.2]nonane Core

In a systematic comparative study of polyesters containing different bicyclic ring systems, polymers derived from 1,5-disubstituted bicyclo[3.2.2]nonane monomers exhibited lower melting points than those containing the symmetric bicyclo[2.2.2]octane, 1,4-phenylene, or trans-1,4-cyclohexylene rings [1]. The lower symmetry of the bicyclo[3.2.2]nonane ring disrupts crystalline packing, resulting in a measurable reduction in polymer melting temperature.

Polymer Chemistry Polyester Synthesis Thermal Analysis

Improved Thermal and Oxidative Stability via Bicyclic Ladder Polymer Approximation

The presence of bicyclo[3.2.2]nonane rings in the polyester backbone enhances both thermal and oxidative stability relative to polymers lacking such rigid bicyclic units [1]. This improvement is attributed to the bicyclic ring providing a structural approximation of a ladder polymer, which increases the activation energy required for chain scission and oxidation.

Polymer Degradation Thermal Stability Oxidative Stability

Tunable Glass Transition Temperature in DMCD-3 Based Copolyesters

In a study of cycloaliphatic copolyesters, the diester analog dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (DMCD-3) was copolymerized with ethylene glycol (EG) and 1,4-cyclohexanedimethanol (CHDM) [1]. While the bicyclo[2.2.2]octane-based DMCD-2 copolyesters achieved the highest glass transition temperatures (Tg up to 115 °C), the DMCD-3 system provides a distinct Tg profile that can be leveraged for intermediate thermal performance requirements, with Tg increasing linearly with increasing DMCD-3 mole content.

Copolyester Glass Transition Temperature Dynamic Mechanical Analysis

Differentiated Chemical Reactivity in Thioketal Formation and Isomerization Tendency

During the synthesis of 1,5-biscarbethoxybicyclo[3.2.2]nonane, a distinct isomerization side reaction produces 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione as a by-product—a transformation not observed for the analogous bicyclo[2.2.2]octane system under identical conditions [1]. Additionally, the reaction with 1,3-propanedithiol generates an equilibrating mixture of four compounds (monothioketal, bisthioketal, and mixed thioketal-vinylthioether), whereas the bicyclo[2.2.2]octane analog exhibits more straightforward reactivity.

Polymer Intermediate Synthesis Reactivity Isomerization

Commercial Availability and Purity Benchmarks for Consistent Polymerization Outcomes

Bicyclo[3.2.2]nonane-1,5-diyldimethanol is commercially available from multiple specialty chemical suppliers with documented purity levels ranging from 95% to 98% [1]. This level of purity ensures minimal interference from residual impurities (e.g., mono-functional alcohols, oxidation by-products) that could act as chain terminators or plasticizers during step-growth polymerizations.

Procurement Purity Supply Chain

High-Value Application Scenarios for Bicyclo[3.2.2]nonane-1,5-diyldimethanol Based on Differentiated Performance


Lower-Temperature Melt-Processable High-Performance Polyesters

Polyesters incorporating bicyclo[3.2.2]nonane-1,5-diyldimethanol exhibit reduced melting points relative to symmetric bicyclo[2.2.2]octane-based analogs [1]. This enables melt processing at lower temperatures, reducing energy consumption and minimizing thermal degradation of heat-sensitive additives or comonomers. Ideal for extrusion-grade polyesters and thermoplastic elastomers where processing window is a critical manufacturing parameter.

Thermally and Oxidatively Stable Engineering Polymers

The bicyclo[3.2.2]nonane ring enhances thermal and oxidative stability in polyesters by approximating a ladder polymer structure that increases resistance to chain scission and oxidation [1]. This property is valuable for under-the-hood automotive components, aerospace interior materials, and industrial coatings exposed to elevated temperatures and oxidative environments over extended service lifetimes.

Specialty Copolyesters with Intermediate Glass Transition Temperatures

Copolyesters derived from dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (the diester analog) provide a distinct glass transition temperature profile intermediate between high-Tg bicyclo[2.2.2]octane systems and lower-Tg flexible aliphatic systems [2]. This monomer series allows polymer formulators to precisely engineer Tg within a specific target window for applications such as hot-melt adhesives, powder coatings, and specialty films requiring controlled thermal response.

Synthetic Intermediates Leveraging Unique Ring Isomerization Chemistry

The propensity of bicyclo[3.2.2]nonane derivatives to undergo isomerization to bicyclo[4.2.1]nonane frameworks under alkylation conditions provides a synthetic entry point to alternative bicyclic scaffolds not accessible from symmetric bicyclo[2.2.2]octane precursors [3]. This reactivity can be exploited in medicinal chemistry scaffold diversification or in the synthesis of novel polymer architectures requiring ring-expanded monomers.

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